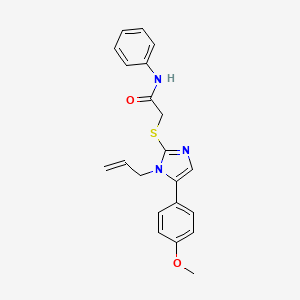

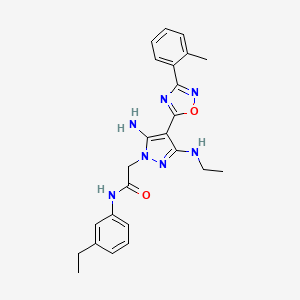

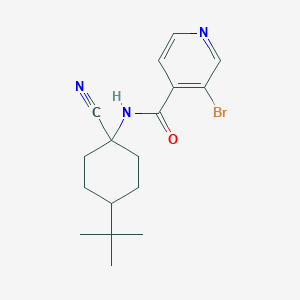

4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been mentioned in the context of antitumor agents . It is part of a series of novel compounds designed and synthesized for the activation of procaspase-3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in scientific literature . For instance, two series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides have been synthesized .Molecular Structure Analysis

While specific structural analysis of “4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is not available, it is known that the indole nucleus is present in many important synthetic drug molecules . This nucleus is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been explored for their antiviral properties. Researchers synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives, among which methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 mol/L .

Anticancer Potential

The indole scaffold has also been investigated for its anticancer activity. Novel 2-oxoindoline-based compounds have been designed, synthesized, and evaluated. These compounds were tested against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23). Their cytotoxicity was assessed, providing insights into their potential as anticancer agents .

Other Biological Activities

Beyond antiviral and anticancer effects, indole derivatives exhibit a wide range of biological activities:

Conclusion

Indole derivatives hold immense promise for newer therapeutic possibilities across various fields. Their diverse biological activities make them intriguing candidates for drug development and further exploration . Researchers continue to investigate these compounds, aiming to unlock their full potential.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , playing a crucial role in various biological activities .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects . For example, some indole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with essential biochemical processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been shown to affect pathways related to inflammation, cancer, and various infectious diseases .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of many compounds .

Propiedades

IUPAC Name |

4-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUNESHRPSQNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)